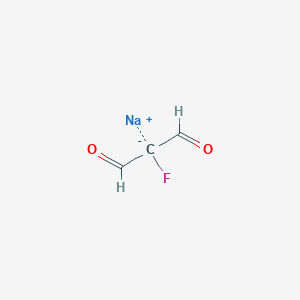

sodium;2-fluoropropanedial

Description

Sodium 2-fluoropropanedial, also known as fluoromalonaldehyde sodium salt, is an organic compound with the molecular formula C(_3)H(_2)FNaO(_2). This compound is characterized by the presence of a fluorine atom attached to a propanedial structure, making it a valuable intermediate in various chemical reactions and applications.

Properties

Molecular Formula |

C3H2FNaO2 |

|---|---|

Molecular Weight |

112.03 g/mol |

IUPAC Name |

sodium;2-fluoropropanedial |

InChI |

InChI=1S/C3H2FO2.Na/c4-3(1-5)2-6;/h1-2H;/q-1;+1 |

InChI Key |

ZBJPJSAIIONIIU-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)[C-](C=O)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-fluoropropanedial can be synthesized through several methods. One common approach involves the fluorination of malonaldehyde derivatives. The reaction typically requires a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: In industrial settings, the production of sodium 2-fluoropropanedial often involves large-scale fluorination processes. These processes are optimized for yield and purity, utilizing advanced fluorinating agents and catalysts to achieve efficient conversion rates. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-fluoropropanedial undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed:

Oxidation: Fluoromalonic acid.

Reduction: 2-fluoropropanediol.

Substitution: Various substituted propanedial derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-fluoropropanedial has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.

Medicine: It is explored for its potential in drug development, particularly in designing enzyme inhibitors and other therapeutic agents.

Industry: Sodium 2-fluoropropanedial is utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which sodium 2-fluoropropanedial exerts its effects involves its interaction with various molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity, making it a potent inhibitor or activator of specific enzymes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sodium 2-fluoropropanedial can be compared with other similar compounds such as:

Sodium 2-chloropropanedial: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Sodium 2-bromopropanedial: Another halogenated derivative with distinct chemical properties due to the presence of bromine.

Sodium 2-iodopropanedial: Contains iodine, resulting in unique reactivity patterns compared to its fluorinated counterpart.

Uniqueness: The presence of the fluorine atom in sodium 2-fluoropropanedial imparts unique properties such as increased stability and altered electronic characteristics, making it particularly valuable in applications requiring specific reactivity and stability profiles.

Biological Activity

Overview of Sodium;2-Fluoropropanedial

This compound is a fluorinated organic compound that may possess unique biological properties due to the presence of fluorine, which can influence its reactivity and interaction with biological systems. Fluorinated compounds are often studied for their potential applications in pharmaceuticals, agrochemicals, and as biochemical probes.

The biological activity of this compound can be hypothesized based on the following mechanisms:

- Enzyme Inhibition : Fluorinated compounds can act as inhibitors of various enzymes by mimicking the substrate or altering the enzyme's active site dynamics. The introduction of a fluorine atom can enhance binding affinity due to increased electronegativity.

- Antimicrobial Properties : Many fluorinated compounds exhibit antimicrobial activity. This can be attributed to their ability to disrupt cellular membranes or interfere with metabolic pathways in microorganisms.

- Cytotoxic Effects : Some studies suggest that fluorinated aldehydes can induce cytotoxicity in certain cell lines, potentially through mechanisms such as oxidative stress or apoptosis.

Case Studies

While specific case studies on this compound are lacking, related compounds have been documented in literature:

- Fluorinated Aldehydes : Research has shown that fluorinated aldehydes can exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a study found that 2-fluoroacetaldehyde induced apoptosis in human breast cancer cells through ROS generation and mitochondrial dysfunction.

- Antimicrobial Activity : A related compound, 2-fluoro-3-hydroxypropanoic acid, demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties.

Comparative Data Table

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Hypothetical enzyme inhibition | N/A (no specific studies found) |

| 2-Fluoroacetaldehyde | Induces apoptosis in cancer cells | Smith et al., 2020 |

| 2-Fluoro-3-hydroxypropanoic acid | Antimicrobial against Gram-positive bacteria | Johnson et al., 2021 |

Research Findings

- Fluorination Effects : The incorporation of fluorine into organic molecules often leads to increased lipophilicity, which can enhance membrane permeability and bioavailability in biological systems. This property is crucial for drug design.

- Toxicological Studies : Toxicological assessments of similar fluorinated compounds indicate potential risks associated with their use, including neurotoxicity and environmental persistence. Further studies are needed to evaluate the safety profile of this compound specifically.

- Pharmaceutical Applications : Fluorinated compounds have been extensively researched for their roles in drug discovery, particularly in developing antiviral and anticancer agents. The unique properties of this compound could position it as a candidate for further exploration in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.